![molecular formula C13H13NO2S B2548067 N-cyclopropylnaphthalene-2-sulfonamide CAS No. 620104-43-0](/img/structure/B2548067.png)
N-cyclopropylnaphthalene-2-sulfonamide
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Overview
Description
“N-cyclopropylnaphthalene-2-sulfonamide” is a type of sulfonamide . Sulfonamides are a group of synthetic medicines that contain the sulfonamide chemical group . They are used for a range of conditions such as diabetes and pain relief . The general formula for sulfonamides is R−SO2NR’2, where R and R’ are some organic groups .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . Recently, oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides .Molecular Structure Analysis
The sulfonamide functional group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The rigidity of the functional group makes sulfonamides typically crystalline . The frontier molecular orbital (FMO) analysis is a useful property to determine molecular reactivity and electronic structure .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-cyclopropylnaphthalene-2-sulfonamide” would depend on its specific molecular structure . These properties include mechanical, thermal, magnetic, electronic, optical, and catalytic properties .Scientific Research Applications
- Researchers have explored the dual application of synthesized porous SnO2 nanoparticles (NPs) for selective conversion of non-fluorescent ketoprofen (KP) into a highly fluorescent species . These NPs serve as both a sorbent and a fluorescence enhancer.
- Surface-modified silica-based nanoparticles, including N-cyclopropylnaphthalene-2-sulfonamide, play a crucial role in catalysis .
Fluorescence Detection in Complex Samples
Advanced Catalysis
Photocatalysis
Mechanism of Action
properties
IUPAC Name |
N-cyclopropylnaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-17(16,14-12-6-7-12)13-8-5-10-3-1-2-4-11(10)9-13/h1-5,8-9,12,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQCUUWDALBDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylnaphthalene-2-sulfonamide |
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